molecular formula C7H11ClN2S B6232359 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole CAS No. 861204-97-9

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole

Cat. No.: B6232359
CAS No.: 861204-97-9
M. Wt: 190.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a tert-butyl group and a chloromethyl group can be reacted with a sulfur and nitrogen source to form the thiadiazole ring. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions can also be explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with metal ions and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole can be compared with other similar compounds such as:

Properties

CAS No.

861204-97-9

Molecular Formula

C7H11ClN2S

Molecular Weight

190.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.